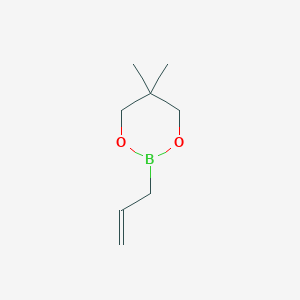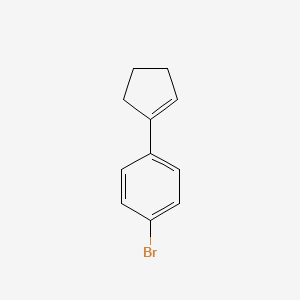
1-Bromo-4-cyclopentenylbenzene
描述
1-Bromo-4-cyclopentenylbenzene is an organic compound with the molecular formula C11H11Br. It belongs to the class of aryl halides and is characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclopentenyl group. This compound is of significant interest in various fields of research and industry due to its unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclopentenylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-cyclopentenylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent quality .
化学反应分析
Types of Reactions: 1-Bromo-4-cyclopentenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran, lithium diisopropylamide in hexane.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate), boronic acids, alkenes, bases (e.g., potassium carbonate), solvents (e.g., toluene, dimethylformamide).
Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst
Major Products:
Substitution Reactions: Formation of substituted cyclopentenylbenzenes.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Reduction Reactions: Formation of 4-cyclopentenylbenzene
科学研究应用
1-Bromo-4-cyclopentenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Medicine: Research into its derivatives has led to the development of new drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties .
作用机制
The mechanism of action of 1-Bromo-4-cyclopentenylbenzene involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The cyclopentenyl group provides additional reactivity, allowing for the formation of cyclic and polycyclic structures. These transformations are mediated by catalysts and reagents that activate the bromine atom and stabilize reaction intermediates .
相似化合物的比较
1-Bromo-4-cyclopentenylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-vinylbenzene: Similar in structure but with a vinyl group instead of a cyclopentenyl group.
1-Bromo-4-chlorobenzene: Contains a chlorine atom instead of a cyclopentenyl group.
4-Bromo-1-cyclopentenylbenzene: Similar structure but with the bromine atom in a different position.
The uniqueness of this compound lies in its combination of the bromine atom and the cyclopentenyl group, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
属性
IUPAC Name |
1-bromo-4-(cyclopenten-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPOIVQOJPMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468082 | |
| Record name | 1-Bromo-4-cyclopentenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6725-74-2 | |
| Record name | 1-Bromo-4-cyclopentenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
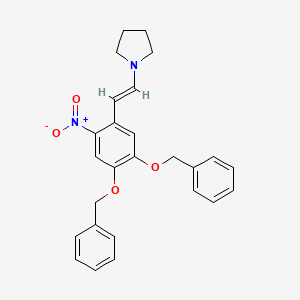
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)

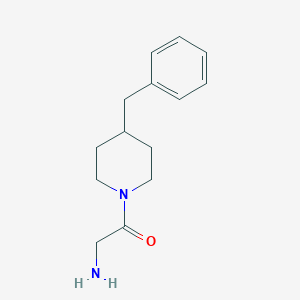
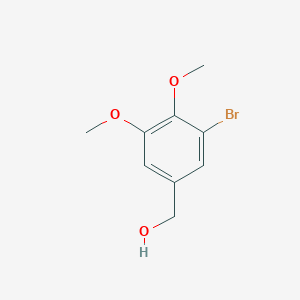


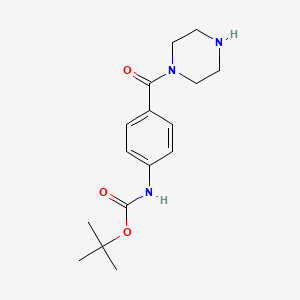



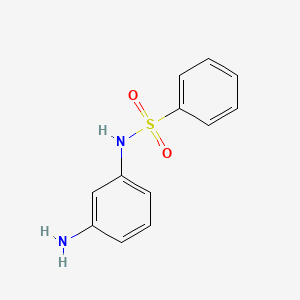
![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
